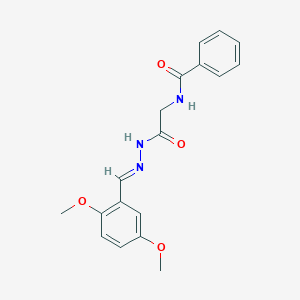![molecular formula C8H12O3 B2412797 1-メチル-2-オキサビシクロ[2.2.1]ヘプタン-4-カルボン酸 CAS No. 2243513-71-3](/img/structure/B2412797.png)
1-メチル-2-オキサビシクロ[2.2.1]ヘプタン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound featuring an oxabicycloheptane core. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various scientific research fields due to its potential biological activity and utility in synthetic chemistry.
科学的研究の応用
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
The primary targets of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid are protein phosphatases, specifically PP1 and PP2A . These enzymes play a crucial role in cellular transduction events such as T-cell activation and cell proliferation .
Mode of Action
The compound inhibits protein phosphatases through its 7-oxa ethereal bridge and endo-dicarboxylic anhydride unit . This inhibition prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Biochemical Pathways
The compound affects the biochemical pathways involved in T-cell activation and cell proliferation. By inhibiting protein phosphatases, it modulates cellular transduction events
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of protein phosphatases, leading to changes in T-cell activation and cell proliferation . This can have significant effects on immune response and cellular growth.
準備方法
The synthesis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a furan with an olefinic or acetylenic dienophile . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
化学反応の分析
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, often using reagents like alkyl halides or sulfonates.
Ring-Opening Reactions: Acidic or basic conditions can induce the cleavage of the oxabicyclic ring, leading to the formation of linear or branched products.
類似化合物との比較
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can be compared with other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: Similar in structure but lacks the carboxylic acid group, affecting its reactivity and applications.
1,4-Cineole: Another bicyclic ether with different substituents, used primarily in fragrances and flavorings.
Norcantharidin: A bicyclic compound with notable anticancer properties, differing in its functional groups and biological activity.
These comparisons highlight the unique features of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid, particularly its carboxylic acid functionality, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7-2-3-8(4-7,5-11-7)6(9)10/h2-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYNJRJQVQSMHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2412714.png)
![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2412717.png)
![Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2412719.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2412720.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide](/img/structure/B2412722.png)




![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2412733.png)
![(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2412734.png)
![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)
![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)
![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)
